![molecular formula C16H11F3N2O4 B3961778 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol](/img/structure/B3961778.png)
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol
Descripción general
Descripción
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol inhibitor involves the inhibition of this compound activity. This compound is a negative regulator of insulin signaling, and its inhibition can improve insulin sensitivity and glucose uptake. In addition, this compound is also involved in the regulation of various signaling pathways, including the JAK/STAT pathway, which is involved in cell growth and differentiation. By inhibiting this compound, this compound can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound inhibitor include improved insulin sensitivity and glucose uptake, inhibition of cancer cell growth, and modulation of various signaling pathways. In animal studies, this compound has been shown to improve glucose tolerance and reduce body weight in obese mice. It has also been shown to inhibit tumor growth and metastasis in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol inhibitor is its specificity for this compound, which minimizes off-target effects. In addition, this compound is relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using this compound inhibitor in lab experiments is its potential toxicity, which can vary depending on the dosage and duration of treatment.
Direcciones Futuras
There are several future directions for the research and development of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol inhibitor. One area of focus is the optimization of its pharmacokinetic properties, including its bioavailability and half-life, to improve its efficacy and reduce potential toxicity. Another area of focus is the identification of biomarkers for patient selection and monitoring of treatment response. Finally, further studies are needed to explore the potential use of this compound inhibitor in combination with other therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol inhibitor has been extensively studied for its potential use in treating various diseases, including obesity, diabetes, cancer, and neurodegenerative disorders. It works by inhibiting the activity of protein tyrosine phosphatase 1B (this compound), which is involved in the regulation of insulin signaling and glucose metabolism. By inhibiting this compound, this compound can improve insulin sensitivity and glucose uptake, making it a promising therapeutic agent for diabetes and obesity.
In addition to its potential use in metabolic disorders, this compound inhibitor has also been studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)15-14(25-8-4-2-1-3-5-8)11(20-21-15)9-6-7-10(22)13(24)12(9)23/h1-7,22-24H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQHMNFORHZWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C(=C(C=C3)O)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



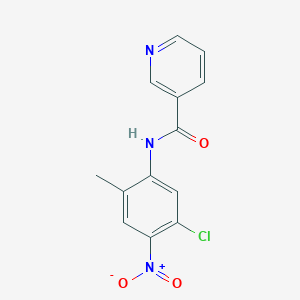
![2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3961701.png)
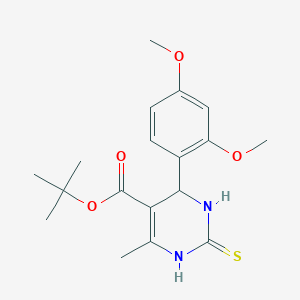
![6-ethyl-10-hydroxy-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3961718.png)
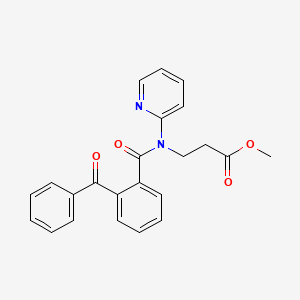
![N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3961732.png)
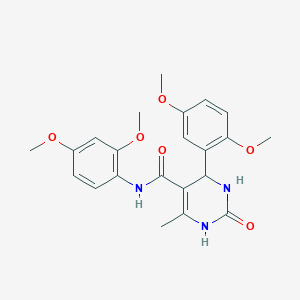
![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961760.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3961767.png)
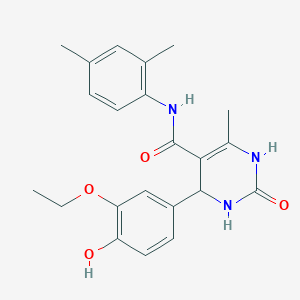
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3961787.png)
![4-(2-chlorophenyl)-2-[(3-cyanopropyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3961793.png)
![10-(dimethylamino)-9-methyl-7H,10H-naphtho[1,8-gh]chromen-7-one](/img/structure/B3961796.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B3961801.png)